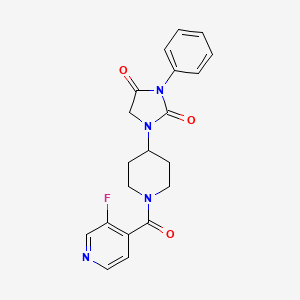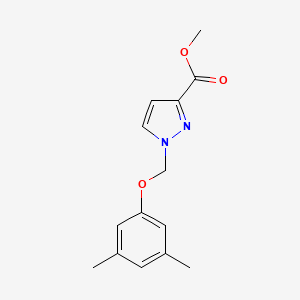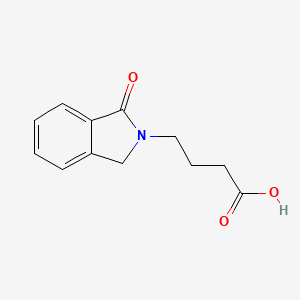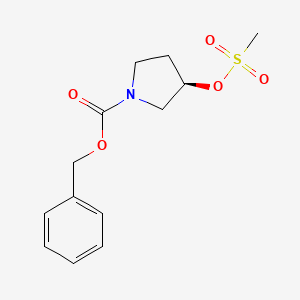![molecular formula C17H15N3O2S2 B2880958 Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone CAS No. 338967-59-2](/img/structure/B2880958.png)
Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone is a heterocyclic compound that features a unique structure, combining both pyridine and pyrimidine rings with a phenylsulfanyl group. This compound, due to its multi-functional groups, is of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
準備方法
Synthetic Routes:
Starting Materials: : The synthesis typically begins with a precursor such as 6-(phenylsulfanyl)pyrimidine.
Reactions
Step 1: : Nucleophilic substitution with 4-chloropyridine to introduce the pyridine ring.
Step 2: : Introduction of the methyl sulfone group through a sulfone forming reaction, such as oxidation of a methylthio intermediate with hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods:
Industrial production involves the scaling up of the synthetic routes described above, often optimized for yield and purity. Typically, batch or continuous flow reactors may be used, leveraging catalytic processes and automated systems to streamline production.
化学反応の分析
Types of Reactions:
Oxidation: : The phenylsulfanyl group can be oxidized to a sulfone using strong oxidizing agents.
Reduction: : Reduction of the pyridine ring can be achieved using agents like lithium aluminium hydride.
Substitution: : Halogenated derivatives can undergo nucleophilic or electrophilic substitution.
Common Reagents and Conditions:
Oxidation: : Use of hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent, such as dichloromethane.
Reduction: : Lithium aluminium hydride in dry ether.
Substitution: : Sodium hydride in dimethylformamide for nucleophilic substitution, or an acidic catalyst for electrophilic substitution.
Major Products:
Oxidation: : Formation of sulfone derivatives.
Reduction: : Formation of dihydropyridine compounds.
Substitution: : Various substituted pyrimidines and pyridines depending on the substituent introduced.
科学的研究の応用
Chemistry:
Catalysis: : Serves as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of reactions.
Biology:
Antimicrobial Agents: : Exhibits potential antimicrobial properties, particularly against gram-positive bacteria.
Medicine:
Drug Development: : A scaffold for developing kinase inhibitors and other therapeutic agents.
Industry:
Materials Science: : Utilized in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone acts by interacting with specific molecular targets, such as kinases in biological systems. The pyridine and pyrimidine rings allow it to bind to enzyme active sites, inhibiting activity. The sulfone group enhances its solubility and bioavailability, facilitating cellular uptake and interaction with target proteins.
類似化合物との比較
4-(2-Pyridyl)thiazole: : Features similar heterocyclic structures but different substituent groups.
2-(4-Pyridyl)pyrimidine: : Shares the pyrimidine-pyridine core but lacks the phenylsulfanyl group.
Phenylsulfanyl-pyrimidines: : Have the same phenylsulfanyl group but different core structures.
Uniqueness:
Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone stands out due to its combined functional groups, which provide unique reactivity patterns and a broad range of applications across various scientific fields. Its ability to form stable compounds and undergo selective reactions makes it a versatile compound in research and industrial applications.
Let me know if there's anything else you'd like to explore on this topic!
特性
IUPAC Name |
4-(methylsulfonylmethyl)-6-phenylsulfanyl-2-pyridin-4-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-24(21,22)12-14-11-16(23-15-5-3-2-4-6-15)20-17(19-14)13-7-9-18-10-8-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBXXOUTHPFSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=NC(=N1)C2=CC=NC=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-chloro-5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2880875.png)
![rac-(1R,3R,4S,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2880876.png)



![6-(7-methoxy-1-benzofuran-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2880886.png)
![4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2880888.png)
![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;tetrafluoroborate](/img/structure/B2880889.png)

![1-methyl-4-{[(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene](/img/structure/B2880892.png)
![8-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2880895.png)

![4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B2880897.png)
![2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2880898.png)
